Triammonium hydrogen disulphate

Description

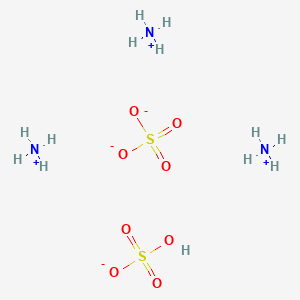

Triammonium hydrogen disulphate ((NH₄)₃H(SO₄)₂) is a member of the M₃H(XO₄)₂ crystal family, where M represents ammonium (NH₄⁺), potassium (K⁺), or other alkali metals, and X is sulfur (S) or selenium (Se). This compound exhibits monoclinic symmetry at room temperature (space group C2/c) with lattice parameters a = 15.578 Å, b = 5.816 Å, c = 10.050 Å, and β = 101.58° . It undergoes multiple structural phase transitions, including a rhombohedral phase (R3m) above 140°C and low-temperature phases at -26°C, -132°C, and -140°C, which are associated with proton mobility and electrical conductivity changes . These properties make it a candidate for superprotonic conductors in solid-state electrochemical devices.

Properties

CAS No. |

13775-30-9 |

|---|---|

Molecular Formula |

H13N3O8S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

triazanium;hydrogen sulfate;sulfate |

InChI |

InChI=1S/3H3N.2H2O4S/c;;;2*1-5(2,3)4/h3*1H3;2*(H2,1,2,3,4) |

InChI Key |

LSQBSJGVGHPYAZ-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Other CAS No. |

24270-55-1 13775-30-9 |

Synonyms |

((NH4)3H(SO4)2) letovicite triammonium hydrogen sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystal Structure and Phase Behavior

Compounds in the M₃H(XO₄)₂ family share a monoclinic structure at room temperature but differ in cation size and anion composition, leading to distinct phase behaviors:

Key Insight : Smaller cations (e.g., NH₄⁺ vs. K⁺) reduce interatomic distances, enhancing hydrogen bond strength and influencing proton migration pathways .

Phase Transition Temperatures

Phase transitions in these compounds correlate with proton disordering and changes in hydrogen bonding:

Note: Mixed crystals like [K₃]ₓ[(NH₄)₃]₁₋ₓH(SO₄)₂ show intermediate transition behaviors, with vibrational mode shifts (e.g., ν₁-SO₄) dependent on cation composition .

Proton Conductivity and Electrical Properties

Proton conductivity in M₃H(XO₄)₂ compounds peaks during superprotonic phases:

Mechanism : Conductivity arises from proton hopping via dynamic hydrogen bonds. NH₄⁺ systems exhibit lower activation energy due to weaker cation-anion interactions compared to K⁺ .

Hydrogen Bonding and Proton Migration

Hydrogen bond characteristics directly influence proton mobility:

Critical Factor : The interplay between cation size (NH₄⁺ < K⁺ < Rb⁺) and anion electronegativity (S > Se) dictates hydrogen bond flexibility and proton conduction efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.